2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)- is a compound belonging to the benzodiazepine family, which is recognized for its pharmacological properties including anxiolytic, sedative, hypnotic, and muscle relaxant effects. The presence of a chlorine atom at position 7 and a propenyl group at position 4 contributes to its unique characteristics. The (3S) designation indicates the stereochemistry at the chiral center at position 3 .
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)- can be achieved through several methods:
While specific industrial-scale production techniques are not well-documented in the literature, efficient and cost-effective processes are typically sought in commercial settings.
The molecular structure of 2H-1,4-Benzodiazepin-2-one features a benzodiazepine core with various substituents:
The compound participates in various chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reduction and thionyl chloride for halogenation .
The mechanism of action for benzodiazepines generally involves enhancing the effect of gamma-aminobutyric acid (GABA) at GABA-A receptors in the central nervous system. This results in increased neuronal inhibition and leads to anxiolytic and sedative effects. The presence of specific substituents in this compound may modify its binding affinity and efficacy compared to other benzodiazepines .
Studies indicate that modifications to the benzodiazepine structure can significantly influence pharmacological activity and side effects .
The physical properties of 2H-1,4-Benzodiazepin-2-one include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C14H17ClN2O |
Molecular Weight | 264.75 g/mol |
CAS Number | 258849-89-7 |
These properties suggest that the compound has moderate lipophilicity due to its hydrophobic groups .
This compound has potential applications in medicinal chemistry as a lead structure for developing new anxiolytic or sedative agents. Its unique substituents may allow for tailored pharmacological profiles suited for specific therapeutic targets . Research into similar compounds continues to explore their efficacy and safety profiles in clinical settings.
CAS No.: 18810-58-7
CAS No.: 16124-22-4
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3